molecular formula C6H3BrFIZn B12103986 zinc;1-bromo-2-fluorobenzene-4-ide;iodide

zinc;1-bromo-2-fluorobenzene-4-ide;iodide

Cat. No.: B12103986
M. Wt: 366.3 g/mol
InChI Key: YQLPPPGLRYYGTO-UHFFFAOYSA-M
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Description

Zinc;1-bromo-2-fluorobenzene-4-ide;iodide: is a complex organometallic compound that combines zinc with a halogenated benzene derivative

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of zinc;1-bromo-2-fluorobenzene-4-ide;iodide typically involves the reaction of 1-bromo-2-fluorobenzene with a zinc reagent in the presence of a suitable catalyst. One common method is the use of a Grignard reagent, where 1-bromo-2-fluorobenzene reacts with magnesium to form the corresponding Grignard reagent, which is then treated with zinc iodide to yield the desired compound .

Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar methods but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: Zinc;1-bromo-2-fluorobenzene-4-ide;iodide undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

    Catalysts: Palladium-based catalysts are often used in coupling reactions.

    Solvents: Common solvents include tetrahydrofuran (THF) and dimethylformamide (DMF).

    Temperature: Reactions are typically conducted at elevated temperatures to facilitate the desired transformations.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Suzuki-Miyaura coupling, the product is typically a biaryl compound .

Scientific Research Applications

Chemistry: In organic synthesis, zinc;1-bromo-2-fluorobenzene-4-ide;iodide is used as a building block for the synthesis of more complex molecules. Its ability to participate in coupling reactions makes it valuable for constructing aromatic compounds .

Biology and Medicine: While specific biological applications of this compound are less documented, its derivatives may be explored for potential pharmaceutical applications, particularly in the development of new drugs and therapeutic agents.

Industry: In the materials science industry, this compound can be used to create advanced materials with specific properties, such as improved thermal stability or electrical conductivity.

Mechanism of Action

The mechanism of action of zinc;1-bromo-2-fluorobenzene-4-ide;iodide in chemical reactions involves the activation of the zinc center, which facilitates the formation of new bonds. The zinc atom acts as a Lewis acid, coordinating with the halogen atoms and enabling the transfer of electrons during the reaction process . This coordination is crucial for the compound’s reactivity and its ability to participate in various chemical transformations.

Comparison with Similar Compounds

Uniqueness: Zinc;1-bromo-2-fluorobenzene-4-ide;iodide is unique due to the presence of the zinc atom, which imparts distinct reactivity and coordination properties. This makes it particularly useful in catalytic processes and as a precursor for more complex organometallic compounds.

Properties

Molecular Formula

C6H3BrFIZn

Molecular Weight

366.3 g/mol

IUPAC Name

zinc;1-bromo-2-fluorobenzene-4-ide;iodide

InChI

InChI=1S/C6H3BrF.HI.Zn/c7-5-3-1-2-4-6(5)8;;/h1,3-4H;1H;/q-1;;+2/p-1

InChI Key

YQLPPPGLRYYGTO-UHFFFAOYSA-M

Canonical SMILES

C1=CC(=C(C=[C-]1)F)Br.[Zn+2].[I-]

Origin of Product

United States

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